molecular formula C17H22N4O2S B15042095 6-tert-butyl-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one

6-tert-butyl-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B15042095
M. Wt: 346.4 g/mol
InChI Key: IFIJZNCOBBZODS-WOJGMQOQSA-N
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Description

6-tert-butyl-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a tert-butyl group, an ethoxyphenyl group, and a methylsulfanyl group attached to a triazine ring

Preparation Methods

The synthesis of 6-tert-butyl-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one involves several steps. The synthetic route typically starts with the preparation of the triazine ring, followed by the introduction of the tert-butyl, ethoxyphenyl, and methylsulfanyl groups. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with an emphasis on optimizing yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

6-tert-butyl-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential, while in industry, it may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazine ring and the attached functional groups play a crucial role in its activity. For example, the compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target of interest.

Comparison with Similar Compounds

When compared to similar compounds, 6-tert-butyl-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one stands out due to its unique combination of functional groups. Similar compounds include other triazine derivatives with different substituents, such as 6-tert-butyl-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one and 6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C17H22N4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

6-tert-butyl-4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one

InChI

InChI=1S/C17H22N4O2S/c1-6-23-13-9-7-12(8-10-13)11-18-21-15(22)14(17(2,3)4)19-20-16(21)24-5/h7-11H,6H2,1-5H3/b18-11+

InChI Key

IFIJZNCOBBZODS-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=O)C(=NN=C2SC)C(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=O)C(=NN=C2SC)C(C)(C)C

Origin of Product

United States

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